![molecular formula C12H18N2 B1480483 1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 2098063-33-1](/img/structure/B1480483.png)
1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Vue d'ensemble
Description
“1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a chemical compound . It’s a part of the pyrazole derivatives, which are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine”, has been a subject of interest for many researchers . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The molecular formula of “1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is C12H18N2. The exact structure would require more specific information or advanced analytical techniques to determine.Physical And Chemical Properties Analysis
The molecular weight of “1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is 190.28 g/mol. More specific physical and chemical properties would require additional information or testing to determine.Applications De Recherche Scientifique
Neuroleptic Applications
This compound has been studied for its potential use in neuroleptic treatments. Neuroleptics are a class of antipsychotic drugs that are used to manage psychosis, particularly in schizophrenia and bipolar disorder. The structure of 1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine may interact with dopamine receptors, providing a therapeutic effect .
Cardiovascular Research
In cardiovascular research, this compound’s derivatives have shown promise. They may play a role in the development of new medications that can treat various heart conditions by affecting blood flow or heart rhythm .
Antidepressant Properties
The compound has also been explored for its antidepressant properties. Its mechanism could involve the modulation of neurotransmitters in the brain, which are often implicated in mood disorders .
Antiviral Activities
Research has indicated that derivatives of this compound exhibit antiviral activities. This could be particularly useful in the development of treatments for viral infections, where the compound may inhibit the replication of the virus or interfere with its ability to infect host cells .
Antibacterial and Antifungal Uses
The antibacterial and antifungal properties of this compound make it a candidate for the development of new antibiotics and antifungals. These applications are crucial in the fight against drug-resistant strains of bacteria and fungi .
Antitumor Potential
There is potential for this compound to be used in antitumor research. Its derivatives might inhibit the growth of cancer cells or induce apoptosis, which is the programmed cell death that is often defective in cancer cells .
Anti-inflammatory Effects
The compound’s derivatives may have anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Antidiabetic Activity
Lastly, the compound has been studied for its antidiabetic activity. It may influence the metabolic pathways involved in diabetes, offering a new approach to managing blood sugar levels .
Orientations Futures
The future directions in the study of “1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” and similar compounds likely involve further exploration of their synthesis, biological activity, and potential applications . Given the wide range of activities exhibited by pyrazole derivatives, these compounds are of significant interest in the field of medicinal chemistry .
Propriétés
IUPAC Name |
1-cyclopropyl-4,4-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-12(2)8-13-11(9-5-6-9)10-4-3-7-14(10)12/h3-4,7,9,11,13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQDPFXXKVGBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(C2=CC=CN21)C3CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



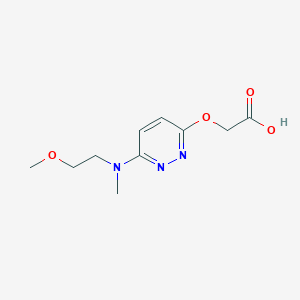
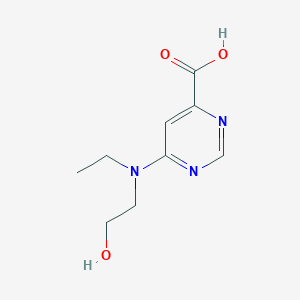
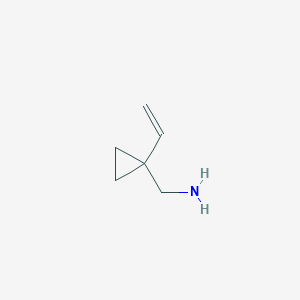



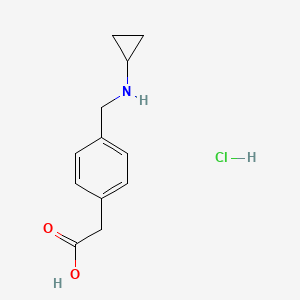
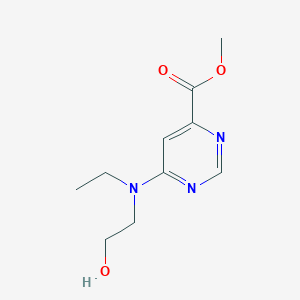
![N-ethyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480413.png)
![Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480416.png)
![2-(Spiro[2.3]hexan-4-yl)acetic acid](/img/structure/B1480418.png)

![7-Phenyl-5-azaspiro[2.4]heptane](/img/structure/B1480420.png)
